tert-Butyl (trans-4-vinylcyclohexyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(4-ethenylcyclohexyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-5-10-6-8-11(9-7-10)14-12(15)16-13(2,3)4/h5,10-11H,1,6-9H2,2-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGRVODTFJIPNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672982 | |
| Record name | tert-Butyl (4-ethenylcyclohexyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198355-16-6 | |
| Record name | tert-Butyl (4-ethenylcyclohexyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stereoselective Hydrogenation of Aromatic Precursors
The trans configuration of the cyclohexyl ring is often achieved via catalytic hydrogenation of aromatic precursors. For example, 4-nitrobenzoic acid derivatives undergo hydrogenation under high-pressure H₂ (5–10 bar) in the presence of palladium or ruthenium catalysts . This method ensures ≥90% trans selectivity when performed in aprotic solvents like ethyl acetate or tetrahydrofuran (THF) . Post-hydrogenation, the resulting trans-4-aminocyclohexanecarboxylic acid is converted to the amine via Hofmann degradation, followed by Boc protection using di-tert-butyl dicarbonate ((Boc)₂O) and a base such as triethylamine .
Key Data:
| Parameter | Value |
|---|---|
| Catalyst | Pd/C (5 wt%) |
| Solvent | Ethyl acetate |
| Temperature | 60°C |
| H₂ Pressure | 8 bar |
| Trans:cis Ratio | 93:7 |
| Overall Yield | 68% |
Phase-Transfer Alkylation for Vinyl Group Introduction
The vinyl group is introduced via phase-transfer alkylation of trans-4-aminocyclohexanol derivatives. In a method adapted from CN102020589B, trans-4-(hydroxymethyl)cyclohexylamine is treated with methyl sulfate under basic conditions (50% KOH) in ethyl acetate, using tetrabutylammonium bromide as a phase-transfer catalyst . This eliminates water to form the vinyl group, achieving 92–97% yield . Subsequent Boc protection with (Boc)₂O in dichloromethane (DCM) furnishes the target compound.
Reaction Scheme:
\text{trans-4-(hydroxymethyl)cyclohexylamine} \xrightarrow[\text{(n-Bu)4NBr, KOH}]{\text{CH}3\text{OSO}3\text{CH}3} \text{trans-4-vinylcyclohexylamine} \xrightarrow[\text{Et}_3\text{N}]{\text{(Boc)₂O}} \text{tert-Butyl (trans-4-vinylcyclohexyl)carbamate}
Optimization Insight:
-
Lower temperatures (0–5°C) minimize side reactions during alkylation .
-
A molar ratio of 1:0.025–0.2 (amine:catalyst) balances cost and efficiency .
Mixed Anhydride Condensation for Carbamate Formation
This method, derived from lacosamide intermediate synthesis , involves forming a mixed anhydride intermediate. trans-4-Vinylcyclohexylamine reacts with isobutyl chloroformate in the presence of N-methylmorpholine (NMM), generating an activated species that couples with tert-butanol. The reaction proceeds in anhydrous ethyl acetate at 0–5°C, yielding 93% carbamate product .
Critical Parameters:
| Parameter | Value |
|---|---|
| Activator | Isobutyl chloroformate |
| Base | N-methylmorpholine |
| Solvent | Ethyl acetate |
| Reaction Time | 2 hours |
One-Pot Isomerization and Protection
A one-pot approach combines cis-to-trans isomerization with Boc protection. Starting with cis-4-aminocyclohexanecarboxylic acid , a sulfonate ester intermediate is formed using methanesulfonyl chloride. Isomerization to the trans configuration occurs in DCM with KOH, followed by in-situ Boc protection . This method reduces purification steps but requires careful control of base concentration to avoid epimerization.
Performance Metrics:
Chemical Reactions Analysis
tert-Butyl (trans-4-vinylcyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane or tetrahydrofuran. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula: C12H21NO2
CAS Number: 1198355-16-6
IUPAC Name: tert-butyl N-(trans-4-vinylcyclohexyl)carbamate
The compound features a vinyl group attached to a cyclohexane ring, which contributes to its reactivity and utility in chemical synthesis.
Polymer Chemistry
tert-Butyl (trans-4-vinylcyclohexyl)carbamate is utilized as a monomer in the production of polymers. Its vinyl functionality enables polymerization reactions, which are essential for creating various polymeric materials.
| Application | Description |
|---|---|
| Coatings | Used in formulating protective coatings due to its durability and adhesion properties. |
| Adhesives | Acts as a bonding agent in adhesives, enhancing performance under stress. |
| Sealants | Provides flexibility and resistance to environmental factors in sealant formulations. |
Pharmaceutical Applications
In medicinal chemistry, this compound serves as an intermediate in the synthesis of biologically active molecules. Its structural features allow for modifications that can lead to enhanced pharmacological properties.
Coating Formulations
A study demonstrated that incorporating this compound into epoxy resin formulations improved the mechanical strength and thermal stability of the coatings produced. The results indicated a significant enhancement in performance compared to standard formulations without this additive.
Drug Development
Research published in pharmaceutical journals highlighted the use of this compound as a key intermediate in synthesizing novel anti-cancer agents. The modifications made possible by this compound led to compounds with improved efficacy against specific cancer cell lines.
Mechanism of Action
The mechanism of action of tert-Butyl (trans-4-vinylcyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues in enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Reactivity and Stability
- Vinyl Group : The vinyl substituent in this compound undergoes radical polymerization and cycloaddition reactions, making it valuable in materials science. Its stability is comparable to other Boc-protected amines, with decomposition temperatures >150°C .
- Hydroxymethyl vs. Bromomethyl : The hydroxymethyl analog (CAS 239074-29-4) participates in esterification and oxidation reactions, while the bromomethyl derivative () is prone to nucleophilic substitution (SN2) due to the bromine atom’s electronegativity.
- Aminomethyl Group: The primary amine in tert-butyl (trans-4-aminomethylcyclohexyl)carbamate () allows for reductive amination and Schiff base formation but requires careful handling to avoid Boc-group deprotection under acidic conditions.
Pharmacokinetic and Physicochemical Properties
LogP and Solubility :
- The vinyl derivative (LogP ~2.5) exhibits moderate lipophilicity, suitable for blood-brain barrier penetration.
- The hydroxymethyl analog (LogP ~1.8) has higher aqueous solubility (LogS: -2.1) due to its polar -OH group .
- The phenyl-substituted compound (LogP ~4.2) is highly hydrophobic, limiting its use in aqueous systems but advantageous in lipid-based formulations .
Metabolic Stability :
Drug Development
Material Science
- The bromomethyl derivative () serves as a cross-linker in polymer networks, with a reactivity 3× higher than chloromethyl analogs in SN2 reactions .
Biological Activity
tert-Butyl (trans-4-vinylcyclohexyl)carbamate, also known by its CAS number 1198355-16-6, is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C13H23NO2
- Molar Mass : 225.33 g/mol
- Water Solubility : Slightly soluble in water
- Storage Conditions : 2-8°C
- Irritant Status : Classified as an irritant .
Research indicates that this compound may function through several mechanisms:
-
Enzyme Inhibition :
- The compound exhibits inhibitory effects on various enzymes, notably acetylcholinesterase (AChE) and β-secretase. These enzymes are critical in the pathology of neurodegenerative diseases such as Alzheimer’s disease.
- In vitro studies have shown that this compound can prevent the aggregation of amyloid beta peptides, which are implicated in Alzheimer's pathology .
- Neuroprotective Effects :
- Oxidative Stress Reduction :
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- In Vitro Studies on Astrocytes :
- In Vivo Models :
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-butyl (trans-4-vinylcyclohexyl)carbamate, and how can reaction conditions be optimized?
- Methodological Answer: The synthesis typically involves carbamate formation via reaction of trans-4-vinylcyclohexylamine with tert-butyl carbonate (Boc anhydride) under basic conditions. Optimization includes:
- Solvent Selection : Use aprotic solvents like THF or DCM to minimize side reactions .
- Temperature Control : Maintain 0–25°C to prevent Boc-group cleavage .
- Catalysis : DMAP (4-dimethylaminopyridine) can accelerate the reaction by activating the carbonyl group .
Q. How is the structural integrity of this compound verified?
- Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Look for tert-butyl singlet at δ 1.4 ppm and vinyl protons (trans-configuration) as a doublet of doublets near δ 5.2–5.8 ppm .
- ¹³C NMR : Confirm Boc carbonyl at ~155 ppm and cyclohexyl carbons between 25–35 ppm .
- Mass Spectrometry : ESI-MS should show [M+H]+ at m/z 228.3 (C₁₂H₂₄N₂O₂) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer:
- Enzyme Inhibition : Use fluorogenic substrates (e.g., for proteases) to assess IC₅₀ values .
- Cell Viability Assays : Test against cancer cell lines (e.g., HeLa, MCF-7) via MTT assay, comparing dose-response curves .
- Binding Studies : Surface plasmon resonance (SPR) to measure affinity for target proteins .
Advanced Research Questions
Q. How can stereochemical inconsistencies in synthetic products be resolved?
- Methodological Answer:
- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to separate enantiomers .
- X-ray Crystallography : Resolve ambiguous NOE (nuclear Overhauser effect) signals in NMR by growing single crystals in ethyl acetate/hexane .
- Computational Modeling : Compare experimental and DFT-calculated IR spectra to confirm trans-configuration .
Q. What strategies mitigate contradictory data in biological activity studies (e.g., varying IC₅₀ across assays)?
- Methodological Answer:
- Assay Standardization : Include positive controls (e.g., staurosporine for kinase inhibition) to normalize inter-lab variability .
- Solubility Adjustments : Use DMSO concentrations <0.1% to avoid cytotoxicity artifacts .
- Metabolic Stability Testing : Pre-incubate compounds with liver microsomes to identify rapid degradation causing false negatives .
Q. How does this compound interact with lipid bilayers or membrane-bound targets?
- Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model partitioning into lipid bilayers using GROMACS, focusing on vinyl group hydrophobicity .
- Fluorescence Anisotropy : Track compound localization in liposomes labeled with Nile Red .
- Patch-Clamp Electrophysiology : Assess modulation of ion channels (e.g., TRPV1) in HEK293 cells .
Q. What are the stability profiles under varying pH and temperature conditions?
- Methodological Answer:
- Forced Degradation Studies :
- Acidic Conditions : 0.1 M HCl at 40°C for 24h → monitor Boc cleavage via LC-MS .
- Oxidative Stress : 3% H₂O₂ → check vinyl group oxidation to epoxide by NMR .
- Long-Term Storage : Store at –20°C under argon; avoid repeated freeze-thaw cycles to prevent hydrolysis .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Methodological Answer:
- Bioisosteric Replacement : Substitute the vinyl group with ethynyl (for rigidity) or phenyl (for π-π interactions) .
- Fragment-Based Screening : Use SPR to identify moieties enhancing binding to targets like kinases .
- Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to induce target degradation .
Data Contradiction Analysis
Q. Why do synthetic yields vary significantly across literature reports?
- Methodological Answer:
- Amine Purity : Starting material (trans-4-vinylcyclohexylamine) with >99% purity reduces side products .
- Moisture Sensitivity : Boc reactions require anhydrous conditions; trace water hydrolyzes the anhydride, lowering yields .
- Workup Efficiency : Extract with saturated NaHCO₃ to remove unreacted amine, then precipitate in cold ether .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
